molecular formula C19H18BrN5OS B11661628 N'-[(E)-(4-bromophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11661628
M. Wt: 444.4 g/mol
InChI Key: YSJCHALRIQUXIJ-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acetohydrazide class, characterized by a central 1,2,4-triazole core substituted with a sulfanyl group and an (E)-configured hydrazone moiety. The 4-bromophenyl group at the methylidene position and the ethyl group at the 4-position of the triazole ring distinguish it from analogs. These substituents influence its electronic, steric, and pharmacokinetic properties, making it a candidate for studies in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H18BrN5OS

Molecular Weight

444.4 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18BrN5OS/c1-2-25-18(15-6-4-3-5-7-15)23-24-19(25)27-13-17(26)22-21-12-14-8-10-16(20)11-9-14/h3-12H,2,13H2,1H3,(H,22,26)/b21-12+

InChI Key

YSJCHALRIQUXIJ-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Br)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Overview and Key Intermediate Preparation

The preparation of this compound begins with the synthesis of the 1,2,4-triazole scaffold. A common approach involves cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl compounds. For example, 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol serves as the foundational intermediate, synthesized via refluxing a mixture of ethyl hydrazinecarboxylate and benzoyl chloride in ethanol, followed by thionation using phosphorus pentasulfide. This intermediate is critical for subsequent functionalization.

The introduction of the sulfanyl group at the triazole’s 3-position is achieved through S-alkylation . In a representative procedure, 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) is reacted with 2-bromoacetophenone (1.2 equiv) in dimethylformamide (DMF) under alkaline conditions. Cesium carbonate (2.0 equiv) is employed as a base to deprotonate the thiol, facilitating nucleophilic substitution. The reaction proceeds at 80°C for 12 hours, yielding 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetophenone .

Table 1: Optimization of S-Alkylation Conditions

ParameterOptimal ValueImpact on Yield
SolventDMF85% yield
BaseCs2CO390% conversion
Temperature80°CMinimal byproducts
Reaction Time12 hoursComplete alkylation

Hydrazide Formation via Condensation

The acetophenone intermediate undergoes condensation with hydrazine hydrate to form the acetohydrazide derivative. In a typical protocol, 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetophenone (1.0 equiv) is treated with excess hydrazine hydrate (3.0 equiv) in ethanol under reflux for 6 hours. This step converts the ketone group into a hydrazide, yielding 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide .

Critical Considerations :

  • Stoichiometry : Excess hydrazine ensures complete conversion, as unreacted hydrazine is removed during workup.

  • Solvent Choice : Ethanol balances reactivity and solubility, preventing side reactions .

Schiff Base Formation with 4-Bromobenzaldehyde

The final step involves Schiff base formation between the hydrazide and 4-bromobenzaldehyde. A mixture of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1.0 equiv) and 4-bromobenzaldehyde (1.1 equiv) in glacial acetic acid is stirred at room temperature for 24 hours. The acidic environment catalyzes imine formation, yielding the target compound as a crystalline solid .

Table 2: Reaction Conditions for Schiff Base Synthesis

ConditionValueOutcome
SolventGlacial acetic acid78% yield
CatalystNone (self-catalyzed)Efficient coupling
Temperature25°CControlled kinetics
Time24 hoursComplete iminization

Purification and Characterization

Purification : Crude product is recrystallized from ethanol/water (3:1 v/v) to afford pure N'-[(E)-(4-bromophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. Column chromatography (silica gel, ethyl acetate/hexane) may be employed for further purification if necessary.

Characterization Data :

  • FT-IR : Peaks at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Br) .

  • 1H NMR (DMSO-d6): δ 8.35 (s, 1H, CH=N), 7.85–7.40 (m, 9H, aromatic), 4.20 (q, 2H, CH2CH3), 1.45 (t, 3H, CH2CH3).

  • Mass Spectrometry : [M+H]+ at m/z 510.2 (calculated 510.08).

Mechanistic Insights and Side Reactions

During S-alkylation, competing O-alkylation is mitigated by using a polar aprotic solvent (DMF) and a strong base (Cs2CO3), which preferentially deprotonates the thiol over the hydroxyl group. In Schiff base formation, acetic acid protonates the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide’s amino group .

Yield Optimization Strategies

  • S-Alkylation : Increasing the reaction temperature beyond 80°C leads to decomposition, while lower temperatures result in incomplete substitution.

  • Schiff Base Formation : Molecular sieves (4Å) can absorb water, shifting equilibrium toward imine product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N'-[(E)-(4-bromophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide exhibit promising antimicrobial properties. For instance, derivatives containing bromophenyl and triazole groups have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

A study evaluated the antimicrobial activity of synthesized compounds using the turbidimetric method against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed significant inhibition zones, suggesting potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has demonstrated that similar hydrazide derivatives exhibit cytotoxic effects against cancer cell lines. For example, studies involving triazole derivatives have shown efficacy against estrogen receptor-positive breast cancer cell lines (MCF7) using the Sulforhodamine B assay .

Case Study: Anticancer Evaluation

In a comprehensive study, various hydrazide derivatives were synthesized and tested for their anticancer activity. The results indicated that specific compounds led to significant reductions in cell viability in MCF7 cells, with IC50 values comparable to established chemotherapeutic agents .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of these compounds with target proteins involved in cancer progression. For instance, docking simulations suggested that the compound could effectively bind to the active sites of enzymes critical for tumor growth . This insight is crucial for understanding how modifications to the compound's structure can enhance its therapeutic efficacy.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole ring and bromophenyl group are likely involved in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound is compared to the following analogs (structural data from ):

Compound Name Key Substituents Electronic Effects
Target Compound 4-Bromophenyl, 4-ethyl, 5-phenyl on triazole Strong electron-withdrawing (Br), moderate steric
ZE-4b () 2-Phenylmethylidene, pyridine-2-yl on triazole Electron-deficient (pyridine), moderate polarity
ZE-4c () Fluorophenyl, pyridine-2-yl on triazole Electron-withdrawing (F), increased polarity
N′-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () 4-Methoxyphenyl, phenyl on triazole Electron-donating (OMe), enhanced solubility
(E)-N’-(4-nitrobenzylidene)-2-(1-(4-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide () 4-Nitrobenzylidene, 4-methoxyphenyl on triazole Strong electron-withdrawing (NO₂), high polarity

Key Observations :

  • The 4-bromophenyl group in the target compound introduces significant electron-withdrawing effects, contrasting with 4-methoxy (electron-donating) in and pyridine (electron-deficient) in ZE-4b .

Tabulated Comparison of Key Properties

Property Target Compound ZE-4b () Compound Compound
Molecular Weight ~500–510 g/mol ~450–470 g/mol ~500–520 g/mol ~400–420 g/mol
Polarity Moderate (Br, S) High (pyridine) Moderate (OMe, S) High (NO₂, OMe)
Solubility Low in water Moderate in polar solvents High in DMSO Low in non-polar solvents
Biological Activity Potential antimicrobial Antifungal (inferred) Unknown Anticancer (inferred)

Biological Activity

N'-[(E)-(4-bromophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

1.1 Chemical Structure

The molecular formula of the compound is C20H20BrN5O2SC_{20}H_{20}BrN_5O_2S, with a molecular weight of 474.4 g/mol. The compound features a triazole ring and a bromophenyl group, which are critical for its biological activity.

1.2 Synthesis

The synthesis involves several steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Bromophenyl Group Introduction : A condensation reaction with 4-bromobenzaldehyde introduces the bromophenyl moiety.
  • Final Compound Formation : The triazole compound is reacted with 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol to yield the target compound .

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of triazoles demonstrate effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
Compound A20–4040–70
Ceftriaxone0.10.04

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Mechanism of Action : It is believed to inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells through various pathways .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The triazole ring can interact with enzyme active sites, inhibiting their function.
  • Cellular Interference : The compound may disrupt cellular processes such as DNA replication and repair, leading to cell death .

4.1 Antimicrobial Efficacy

A study examined various derivatives of triazoles for their antibacterial activity using the agar disc-diffusion method:

  • Compounds were tested against multiple strains including MRSA and showed promising results in inhibiting bacterial growth .

4.2 Anticancer Studies

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective dose-response relationships .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-[(E)-(4-bromophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide, and how can reaction conditions be optimized?

  • The compound can be synthesized via condensation of hydrazine derivatives with aldehydes in acidic media. For example, analogous triazole-thioacetohydrazide derivatives are synthesized by reacting 4-amino-5-aryl-1,2,4-triazole-3-thiols with substituted hydrazides under reflux in ethanol or methanol . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Design of Experiments (DoE) methodologies, as demonstrated in flow-chemistry syntheses, can systematically evaluate variables like temperature and catalyst loading .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • FT-IR identifies functional groups (e.g., C=N, C=S, N-H stretches). ¹H/¹³C NMR confirms regiochemistry and substituent integration, particularly for the (E)-benzylidene configuration and triazole ring protons. Single-crystal X-ray diffraction provides definitive structural validation, as shown in studies of similar hydrazide-triazole hybrids . Mass spectrometry verifies molecular weight and fragmentation patterns .

Q. How can purity and stability be assessed during storage?

  • Use HPLC/GC-MS for purity analysis. Stability studies under varying temperatures (4°C, 25°C) and humidity (desiccated vs. ambient) over 1–6 months can identify degradation products. Reference protocols for handling air-sensitive sulfanyl groups (e.g., inert atmosphere storage) are critical .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites . Molecular Dynamics (MD) simulations model solvation effects and conformational stability, as applied to analogous triazole derivatives . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π, halogen bonding) in crystal lattices .

Q. How can contradictions in biological activity data (e.g., antimicrobial assays) be resolved?

  • Contradictions may arise from assay conditions (e.g., nutrient media composition, inoculum size). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria). Replicate experiments with varying concentrations and assess cytotoxicity against mammalian cell lines to distinguish specific vs. nonspecific effects . Statistical tools (e.g., ANOVA, PCA) identify outliers and validate reproducibility .

Q. What strategies enhance the compound’s bioavailability for pharmacological studies?

  • Modify substituents to improve solubility: introduce polar groups (e.g., –OH, –COOH) or formulate as prodrugs (e.g., ester derivatives). LogP calculations guide lipophilicity optimization. Nanoencapsulation (e.g., liposomes) or co-crystallization with cyclodextrins enhances aqueous stability, as demonstrated for structurally related triazoles .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Synthesize analogs with variations in:

  • Bromophenyl moiety : Replace with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups.
  • Triazole core : Compare 1,2,4-triazole vs. 1,2,3-triazole derivatives.
  • Sulfanyl linker : Substitute with –O– or –NH–.
    • Evaluate changes in bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) and correlate with computed descriptors (e.g., Hammett constants) .

Methodological Notes

  • Synthetic Challenges : The sulfanyl group (–S–) may oxidize during reactions; use inert atmospheres or reducing agents like TCEP .
  • Data Interpretation : Overlap in NMR signals (e.g., triazole protons) requires 2D techniques (COSY, HSQC) for unambiguous assignment .
  • Ethical Compliance : Biological testing must adhere to institutional biosafety protocols. Compounds are for research only, not therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.